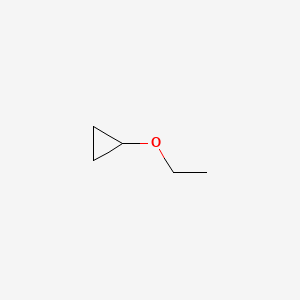
Ethoxycyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxycyclopropane is an organic compound with the molecular formula C5H10O It is a cyclopropane derivative where an ethoxy group is attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethoxycyclopropane can be synthesized through several methods. One common method involves the reaction of ethyl vinyl ether with chloroform in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ice bath to maintain low temperatures and prevent side reactions. The product is then purified through distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Ethoxycyclopropane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to cyclopropyl alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclopropyl alcohols.
Substitution: Various substituted cyclopropanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethoxycyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropane derivatives.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethoxycyclopropane involves its interaction with various molecular targets. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in various chemical reactions. The ethoxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is also influenced by the electronic effects of the ethoxy group, which can stabilize or destabilize intermediates in chemical reactions .
Comparación Con Compuestos Similares
- Cyclopropyl methyl ether
- Cyclopropyl ethyl ether
- Cyclopropyl propyl ether
Comparison: Ethoxycyclopropane is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to other cyclopropyl ethersFor example, the ethoxy group can enhance the compound’s solubility in organic solvents and affect its interaction with biological targets .
Propiedades
Número CAS |
5614-38-0 |
|---|---|
Fórmula molecular |
C5H10O |
Peso molecular |
86.13 g/mol |
Nombre IUPAC |
ethoxycyclopropane |
InChI |
InChI=1S/C5H10O/c1-2-6-5-3-4-5/h5H,2-4H2,1H3 |
Clave InChI |
LZTCEQQSARXBHE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


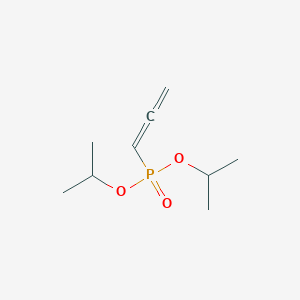

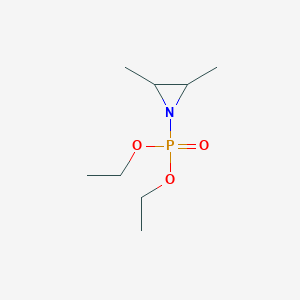
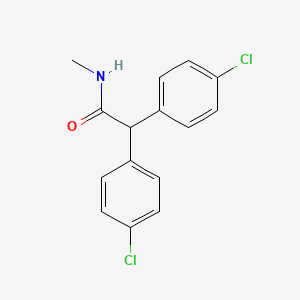

![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)

![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)

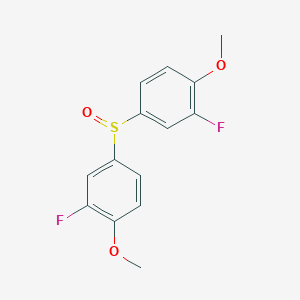
![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)
